REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]2([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][O:9]2)=[CH:4][CH:3]=1.[NH:17]1[CH:21]=[N:20][CH:19]=[N:18]1.C(OCC)(=O)C>C(O)C>[Cl:1][C:2]1[CH:16]=[CH:15][C:5]([O:6][CH2:7][C:8]([OH:9])([C:11]([CH3:14])([CH3:13])[CH3:12])[CH2:10][N:17]2[CH:21]=[N:20][CH:19]=[N:18]2)=[CH:4][CH:3]=1
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Name
|
|
Quantity
|
72.15 g
|
Type
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reactant
|
Smiles
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ClC1=CC=C(OCC2(OC2)C(C)(C)C)C=C1
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Name
|
|
Quantity
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24.15 g
|
Type
|
reactant
|
Smiles
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N1N=CN=C1
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Name
|
|
Quantity
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0 (± 1) mol
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Type
|
reactant
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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C(C)O
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
|
Details
|
The mixture was then concentrated
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Type
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TEMPERATURE
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Details
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the ethyl acetate mixture was heated
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Type
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TEMPERATURE
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Details
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It was then cooled in an ice bath
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Type
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FILTRATION
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Details
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the solid was filtered off
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Type
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WASH
|
Details
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rinsed with ethyl acetate
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Type
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CONCENTRATION
|
Details
|
The filtrate was concentrated
|
Type
|
DISSOLUTION
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Details
|
the residue was dissolved in ether/hexane
|
Type
|
FILTRATION
|
Details
|
The precipitate was filtered off
|
Type
|
WASH
|
Details
|
rinsed with ether
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Type
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CUSTOM
|
Details
|
the free base was obtained
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(OCC(CN2N=CN=C2)(C(C)(C)C)O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60.2 g | |
YIELD: PERCENTYIELD | 65% | |
YIELD: CALCULATEDPERCENTYIELD | 64.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |